Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate
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Overview
Description
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is a synthetic steroid compound. It is structurally related to other corticosteroids and is used in various pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of a pregnenolone derivative, followed by acetylation to introduce the acetate group. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, and methanol, and may require specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above but optimized for efficiency and yield. The process may include additional purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Scientific Research Applications
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Known for its potent immunosuppressive effects.
Betamethasone: Used in various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Properties
CAS No. |
151-68-8 |
---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,13-14,18-20H,7-8,10-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1 |
InChI Key |
GRLKBPPYPIEWDD-PEINSRQWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Origin of Product |
United States |
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